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Compound of Interest

Compound Name:
4-Methoxy-3-

(phenoxymethyl)benzaldehyde

CAS No.: 438531-11-4

Cat. No.: B410892

Get Quote

Advanced Scaffold for Medicinal Chemistry & Lead
Optimization
CAS Number: 438531-11-4 Formula:

Molecular Weight: 242.27 g/mol IUPAC Name: 4-methoxy-3-
(phenoxymethyl)benzaldehyde[1]

Executive Summary
This technical guide profiles 4-Methoxy-3-(phenoxymethyl)benzaldehyde, a specialized

aromatic intermediate utilized in the synthesis of bioactive small molecules. Characterized by a

robust p-anisaldehyde core functionalized with a 3-phenoxymethyl side chain, this scaffold

offers a strategic balance of electronic richness and hydrophobic reach.

For drug development professionals, this compound serves as a critical "left-hand" building

block. It enables the introduction of a bulky, lipophilic phenoxymethyl moiety adjacent to a
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methoxy donor, a structural motif often employed to occupy hydrophobic pockets in kinase

inhibitors, GPCR ligands, and antiviral agents (e.g., stilbene derivatives).

Chemical Identity & Physicochemical Properties[1][2][3]
[4][5][6]

Property Value Source/Validation

CAS Number 438531-11-4 PubChem CID 590880

MDL Number MFCD02055782 Chemical Inventories

Appearance White to off-white solid
Analog comparison

(Anisaldehydes)

Predicted LogP 2.8 XLogP3

H-Bond Acceptors 3 Lipinski Compliance

H-Bond Donors 0 Lipinski Compliance

Rotatable Bonds 5 Conformational Flexibility

Structural Insight: The molecule features three distinct reactive/interaction zones:

Aldehyde (C1): A versatile electrophilic handle for reductive aminations, condensations, or

oxidations.

Methoxy Group (C4): Provides electron density to the ring and acts as a hydrogen bond

acceptor.

Phenoxymethyl Ether (C3): A flexible lipophilic arm capable of

-stacking interactions within protein binding sites.

Synthesis Strategy & Protocol
Expertise & Experience Note: While direct sourcing is possible, in-house synthesis is often

required for derivative generation (e.g., varying the phenol ring). The most robust route relies

on the nucleophilic displacement of a benzyl chloride precursor.
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Core Synthesis Pathway (Williamson Ether Synthesis)
The synthesis utilizes 3-(chloromethyl)-4-methoxybenzaldehyde as the key electrophile. This

precursor is preferred over the corresponding alcohol (Mitsunobu conditions) due to higher

atom economy and scalability.

Step-by-Step Protocol:

Precursor Preparation (Chloromethylation):

Reagents: p-Anisaldehyde, Paraformaldehyde, Concentrated HCl (or

).

Conditions: 60–90°C, 4–6 hours.

Mechanism:[2] Electrophilic aromatic substitution (Blanc chloromethylation) occurs ortho

to the methoxy group.

Critical Control: Temperature control is vital to prevent polymerization of the aldehyde or

bis-chloromethylation.

Coupling (Etherification):

Reagents: 3-(chloromethyl)-4-methoxybenzaldehyde (1.0 eq), Phenol (1.1 eq),

(2.0 eq), KI (catalytic).

Solvent: DMF or Acetone (anhydrous).

Conditions: Reflux (Acetone) or 60–80°C (DMF) for 4–12 hours.

Workup: Quench with water, extract with ethyl acetate.[3] The product often precipitates or

crystallizes upon cooling/trituration.

Diagram 1: Synthesis Workflow
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Caption: Two-step synthesis via Blanc chloromethylation followed by base-mediated

phenolysis.

Reactivity & Applications in Drug Design
This scaffold is not merely an endpoint but a "divergent node" in medicinal chemistry

campaigns.

A. Stilbene & Styrene Synthesis (Antiviral/Antitumor)
The aldehyde functionality is primed for Wittig or Horner-Wadsworth-Emmons (HWE) reactions.

Application: Synthesis of polyhydroxystilbene analogs.[3]

Relevance: Derivatives have shown efficacy in inhibiting viral replication (e.g., SARS-CoV

models) by disrupting viral protein synthesis or host-pathogen interactions.

Protocol Insight: Use NaH/THF for HWE reactions to ensure

-selectivity in the resulting double bond.

B. Reductive Amination (Kinase Inhibitors)
The aldehyde reacts with primary or secondary amines to form benzylamines.

Target: Installing the 3-phenoxymethyl-4-methoxybenzyl motif onto an aminopyrimidine or

quinazoline core.

Mechanism: The phenoxymethyl group acts as a "gatekeeper" residue mimic or occupies the

solvent-exposed region of the ATP binding pocket.

C. Heterocycle Formation
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Condensation with diamines or active methylene compounds yields benzimidazoles,

quinolines, or cinnamic acid derivatives.

Diagram 2: Reactivity Tree

4-Methoxy-3-(phenoxymethyl)
benzaldehyde

Wittig / HWE Reaction
(Phosphonates/Ylides)

Reductive Amination
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(NaClO2 / H2O2)
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(Antiviral/Antitumor)

Benzylamines
(Kinase Inhibitors)

Benzoic Acid Derivs.
(Peptidomimetics)
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Caption: Primary synthetic divergences transforming the aldehyde handle into bioactive

pharmacophores.

Handling, Stability & Safety
Storage: Store at 2–8°C under inert atmosphere (

or

). Aldehydes are prone to air oxidation to the corresponding benzoic acid over time.

Stability: The benzyl ether linkage is generally stable to basic and mild acidic conditions but

may be cleaved by strong Lewis acids (

) or hydrogenolysis (

).

Warning: If deprotecting the methoxy group (to phenol) using
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, monitor carefully as the benzyl ether may also cleave.

Safety: Treat as a potential irritant. Use standard PPE. The precursor (chloromethyl

derivative) is a potent alkylating agent and lachrymator; handle in a fume hood.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b410892/docs#technical-profile-4-methoxy-3-
phenoxymethyl-benzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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